1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene
Description
1-Methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene (CAS: 1208-78-2; molecular formula: C₁₁H₁₃NO₃; molecular weight: 207.23 g/mol) is a nitroalkene-substituted aromatic compound characterized by a methoxy group at the para position of the benzene ring and a (Z)-configured 2-nitrobut-1-enyl chain . The (Z) stereochemistry indicates that the nitro group and the adjacent substituent on the double bond are on the same side, influencing its electronic properties and reactivity. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nitro group and electron-donating methoxy group, which create unique electronic environments for further functionalization .
Properties
CAS No. |
1208-78-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO3/c1-3-10(12(13)14)8-9-4-6-11(15-2)7-5-9/h4-8H,3H2,1-2H3/b10-8- |
InChI Key |
RAKQDPNZDWUGOD-NTMALXAHSA-N |
Isomeric SMILES |
CC/C(=C/C1=CC=C(C=C1)OC)/[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene typically involves the nitration of 1-methoxy-4-(1-propenyl)benzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitrobutenyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Stereochemical Variations
1-Methoxy-4-[(E)-2-Nitrobut-1-enyl]benzene (Compound 15 in )
- Structure : Differs only in stereochemistry (E-configuration).
- Key Data :
- Implications : The E-isomer may exhibit distinct reactivity in cycloadditions or nucleophilic attacks due to spatial arrangement. For example, the Z-isomer’s nitro group proximity to the methoxy substituent could enhance intramolecular interactions or steric hindrance .
1-Chloro-4-[(E)-2-Nitrobut-1-enyl]benzene (Compound 3 in )
- Structure : Chloro substituent replaces methoxy.
- Key Data :
- Implications: The electron-withdrawing chloro group deactivates the benzene ring more strongly than methoxy, reducing electrophilic substitution rates. This compound’s lower solubility in polar solvents compared to the methoxy analog is notable .
1-Nitro-4-[(E)-2-Nitrobut-1-enyl]benzene (Compound 9 in )
- Structure : Nitro substituent replaces methoxy.
- Key Data :
- Implications: The dual nitro groups create a highly electron-deficient aromatic system, favoring reactions like Michael additions. However, reduced solubility in non-polar solvents limits applications compared to the methoxy analog .
Functional Group Variations
1-Methoxy-4-(1-Propenyl)benzene ()
- Structure : Lacks nitro group; propenyl chain instead of nitrobutenyl.
- Key Data : Found in plant essential oils (e.g., Vitex negundo), with applications in flavor/fragrance industries .
- Implications : The absence of the nitro group reduces electrophilicity, making it less reactive in conjugate additions but more stable under acidic conditions .
1-Nitro-3-[(E)-2-Nitrovinyl]benzene (Compound 10 in )
Physicochemical and Spectral Properties
Biological Activity
1-Methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene, a compound belonging to the nitrobenzene group, has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, including toxicity, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 179.173 g/mol
- CAS Number : 3179-10-0
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its toxicity and potential therapeutic effects. The compound is known to induce various physiological responses, which can be summarized as follows:
Toxicological Effects
-
Systemic Toxicity :
- Studies have indicated that exposure to this compound can lead to chronic progressive nephropathy in rodents, affecting both sexes significantly at higher doses (≥2000 ppm) .
- Hematological parameters such as red blood cell count and hemoglobin concentration were adversely affected, indicating potential anemia .
- Carcinogenic Potential :
- Histopathological Findings :
Pharmacological Properties
Research into the pharmacological properties of this compound has revealed several interesting findings:
Antimicrobial Activity
Preliminary studies have suggested that compounds within the nitrobenzene class exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized, but related compounds have shown efficacy against Gram-positive bacteria .
Potential Therapeutic Applications
While direct therapeutic applications of this compound are still under investigation, its structural analogs have been explored for use in anti-infective drug design and other therapeutic areas . The presence of the nitro group is often associated with enhanced biological activity, making it a candidate for further research.
Case Studies
Several case studies have examined the biological effects of nitrobenzene derivatives similar to this compound:
| Study | Findings |
|---|---|
| JBRC (2004) | Indicated significant weight loss and hematological changes in rodents exposed to high doses. |
| NICNAS (2019) | Reported on the oxidative stress induced by nitrobenzene compounds leading to tissue damage. |
| SWA (2020) | Suggested potential links between nitrobenzene exposure and regenerative anemia due to methaemoglobinemia. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
